molecular formula C48H54N6O6 B14257431 2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} CAS No. 400850-78-4

2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}

Cat. No.: B14257431
CAS No.: 400850-78-4
M. Wt: 811.0 g/mol
InChI Key: GHCXEQYFBYMBCR-UHFFFAOYSA-N
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Description

2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three oxadiazole rings, each further substituted with hexyloxyphenyl groups. The presence of oxadiazole rings imparts significant electronic properties, making it a subject of interest in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of hydrazides with carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} can undergo various chemical reactions, including:

    Oxidation: The oxadiazole rings can be oxidized under strong oxidative conditions.

    Reduction: Reduction reactions can target the oxadiazole rings, leading to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene core or the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} exerts its effects is largely dependent on its electronic properties. The oxadiazole rings facilitate electron transport, making it an effective component in electronic devices. In biological systems, its interaction with cellular components can be attributed to its ability to form hydrogen bonds and π-π interactions, influencing various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(methoxy)phenyl]-1,3,4-oxadiazole}
  • 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(ethoxy)phenyl]-1,3,4-oxadiazole}
  • 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(butoxy)phenyl]-1,3,4-oxadiazole}

Uniqueness

The uniqueness of 2,2’,2’'-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole} lies in its hexyloxy substituents, which enhance its solubility and processability compared to its methoxy, ethoxy, and butoxy analogs. This makes it particularly suitable for applications requiring solution processing, such as in the fabrication of organic electronic devices .

Properties

CAS No.

400850-78-4

Molecular Formula

C48H54N6O6

Molecular Weight

811.0 g/mol

IUPAC Name

2-[3,5-bis[5-(4-hexoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-5-(4-hexoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C48H54N6O6/c1-4-7-10-13-28-55-40-22-16-34(17-23-40)43-49-52-46(58-43)37-31-38(47-53-50-44(59-47)35-18-24-41(25-19-35)56-29-14-11-8-5-2)33-39(32-37)48-54-51-45(60-48)36-20-26-42(27-21-36)57-30-15-12-9-6-3/h16-27,31-33H,4-15,28-30H2,1-3H3

InChI Key

GHCXEQYFBYMBCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC(=C3)C4=NN=C(O4)C5=CC=C(C=C5)OCCCCCC)C6=NN=C(O6)C7=CC=C(C=C7)OCCCCCC

Origin of Product

United States

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